molecular formula C15H16N4O3 B7740719 2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7740719
M. Wt: 300.31 g/mol
InChI Key: SXEHMQUOEBSYQA-UHFFFAOYSA-N
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Description

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a pyrrole ring

Properties

IUPAC Name

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-22-7-6-19-8-11(20)12(13(19)16)14-17-10-5-3-2-4-9(10)15(21)18-14/h2-5H,6-8,16H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEHMQUOEBSYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(=O)C(=C1N)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CC(=O)C(=C1N)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinazolinone derivative with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethyl derivatives: These compounds share the methoxyethyl group and may exhibit similar chemical properties.

    Quinazolinone derivatives: Compounds with a quinazolinone core, which may have comparable biological activities.

    Pyrrole derivatives: Molecules containing a pyrrole ring, often used in medicinal chemistry.

Uniqueness

2-[5-amino-1-(2-methoxyethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is unique due to its specific combination of functional groups and structural features

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